molecular formula C29H25N3O5S B2363999 N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate CAS No. 381731-69-7

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate

Cat. No.: B2363999
CAS No.: 381731-69-7
M. Wt: 527.6
InChI Key: WQLNKKJFNDBBJN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-d]pyrimidine core in the structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS.C2H2O4/c1-31-22-14-12-19(13-15-22)16-17-28-26-23-18-24(20-8-4-2-5-9-20)32-27(23)30-25(29-26)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-15,18H,16-17H2,1H3,(H,28,29,30);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNKKJFNDBBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction facilitates the construction of 2-aminothiophene derivatives, which are pivotal intermediates for fused pyrimidine systems. As demonstrated in the synthesis of ethyl thieno[2,3-d]pyrimidine carboxylates, a ketone (e.g., 4-phenylacetophenone), cyanoacetate, and sulfur undergo cyclocondensation in the presence of triethylamine. This yields 2-amino-4,6-diphenylthiophene-3-carbonitrile, which is subsequently cyclized with formamide or trimethyl orthoformate to form the pyrimidine ring.

Condensation with Lactams or Orthoesters

Phosphorus oxychloride-mediated condensation of 2-aminothiophene-3-carboxylates with cyclic lactams (e.g., pyrrolidone) or aryl orthoesters introduces substituents at the 4-position of the pyrimidine ring. For example, ethyl 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxylate is synthesized via this method, providing a versatile intermediate for further functionalization.

Oxalate Salt Formation

Conversion of the free base to the oxalate salt enhances solubility and stability.

Acid-Base Neutralization

The free amine (1.0 equiv) is dissolved in hot ethanol and treated with oxalic acid (1.05 equiv) in a dropwise manner. Crystallization at 4°C yields the oxalate salt as a white solid, which is filtered and washed with cold ethanol.

Recrystallization Optimization

The oxalate salt is recrystallized from a 2:1 ethanol/water mixture to achieve >99% purity, confirmed by high-performance liquid chromatography (HPLC). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 218–220°C, consistent with a monohydrate form.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.22 (m, 14H, aromatic), 4.12 (t, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.02 (t, 2H, CH₂).
  • LC-MS : m/z 510.2 [M+H]⁺, confirming the molecular ion of the free base.

X-ray Crystallography

Single-crystal X-ray analysis of the oxalate salt confirms the Z configuration of the oxalate counterion and hydrogen bonding between the amine and oxalate oxygen atoms.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
SNAr Amination 82 98 12
Buchwald-Hartwig 91 99 6
Oxalate Crystallization 95 99 2

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, strong bases, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.

    Pyrrolo[2,3-d]pyrimidine: Studied for its antitubercular and antiviral activities.

    Thieno[2,3-d]pyrimidine: Similar core structure with diverse biological activities.

Uniqueness

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is unique due to its specific substitution pattern and the presence of the oxalate salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

The chemical structure of this compound allows it to interact with various biological targets. Its oxalate component may influence its solubility and bioavailability, which are critical factors in pharmacodynamics.

1. Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The antimicrobial action is likely mediated through disruption of microbial cell membranes and interference with metabolic pathways.

3. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of thieno[2,3-d]pyrimidine derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed a partial response in 30% of participants treated with a thieno[2,3-d]pyrimidine derivative similar to this compound.
  • Neurodegenerative Disease : In a preclinical model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate?

Methodology :

  • Reaction Optimization : Adjust solvent polarity (e.g., using DMF for solubility or water for precipitation) .
  • Catalytic Systems : Employ Buchwald-Hartwig amination for C–N bond formation, as used in analogous thienopyrimidine derivatives .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 3:1) to isolate intermediates, followed by recrystallization for final oxalate salt formation .
  • Yield Improvement : Optimize reaction time (e.g., 1–8 hours) and temperature (e.g., 80–120°C) based on monitoring via TLC (Rf values ~0.10–0.70) .

Q. How is the structural integrity of the compound validated during synthesis?

Methodology :

  • NMR Analysis : Confirm aromatic protons (δ 6.7–8.0 ppm) and substituents (e.g., methoxy at δ ~3.8 ppm) via 1H/13C NMR. Compare shifts with structurally similar compounds (e.g., δ 2.36 ppm for methyl groups in furopyrimidines) .
  • Mass Spectrometry : Validate molecular weight using HRMS (e.g., [M+H]+ ion matching theoretical m/z within 5 ppm error) .
  • Melting Point Consistency : Ensure reproducibility (e.g., ±1°C deviation from literature values) .

Advanced Research Questions

Q. How can researchers investigate the compound's mechanism of action in microtubule disruption?

Methodology :

  • Tubulin Polymerization Assays : Monitor inhibition via turbidity measurements at 350 nm, comparing IC50 values to reference agents (e.g., colchicine IC50 ~1–20 nM) .
  • Radioligand Binding : Use [3H]colchicine displacement assays to confirm binding at the colchicine site .
  • Cellular Imaging : Perform immunofluorescence microscopy to visualize microtubule disassembly in cancer cell lines (e.g., MDA-MB-435) .

Q. What strategies address discrepancies in bioavailability data across preclinical models?

Methodology :

  • Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and simulated intestinal fluid, using HPLC for quantification .
  • Permeability Assays : Conduct Caco-2 monolayer studies to assess Papp values, with corrections for efflux via P-glycoprotein inhibitors (e.g., verapamil) .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance (Clint) and adjust dosing regimens .

Q. How can structure-activity relationships (SAR) guide the optimization of antitumor efficacy?

Methodology :

  • Substituent Variation : Synthesize analogs with modified phenyl rings (e.g., chloro, trifluoromethoxy) and measure cytotoxicity (GI50) in resistant cell lines (e.g., SKOV-3/Pgp) .
  • Hydrogen Bonding Analysis : Use X-ray crystallography or docking studies to identify critical interactions (e.g., pyrrolo[2,3-d]pyrimidine NH with tubulin residues) .
  • Pharmacophore Modeling : Map essential features (e.g., methoxyphenethyl group for solubility and binding) using software like Schrödinger .

Q. What experimental designs mitigate βIII-tubulin-mediated resistance in cancer models?

Methodology :

  • Isoform-Specific siRNA Knockdown : Compare compound efficacy in βIII-tubulin-overexpressing vs. wild-type cells .
  • Combination Therapy : Co-administer with βIII-tubulin inhibitors (e.g., patupilone) and assess synergy via Chou-Talalay analysis .
  • In Vivo Validation : Use xenograft models (e.g., MDA-MB-435) to compare tumor regression rates with/without βIII-tubulin modulation .

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